molecular formula C30H29F2N5O3S B4340300 4-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-2-methyl-5-oxo-N-2-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-2-methyl-5-oxo-N-2-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

カタログ番号: B4340300
分子量: 577.6 g/mol
InChIキー: ZTLMTGVNSKVRLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-2-methyl-5-oxo-N-2-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide features a hexahydroquinoline core fused with a pyridinyl carboxamide group. Key structural elements include:

  • Pyrimidinylthioether linkage: The 4-(difluoromethyl)-6-methyl-2-pyrimidinylthio group attached via a methylene bridge to a 4-methoxyphenyl ring.
  • Substituent effects: The difluoromethyl group enhances electronegativity and metabolic stability compared to non-fluorinated analogs, while the methoxy group improves solubility and pharmacokinetics.
  • Hexahydroquinoline scaffold: Conformational flexibility may enhance binding to biological targets such as kinases or enzymes .

This compound’s design likely aims to optimize target affinity and drug-like properties, leveraging fluorine’s electronic effects and the quinoline core’s structural versatility.

特性

IUPAC Name

4-[3-[[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanylmethyl]-4-methoxyphenyl]-2-methyl-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29F2N5O3S/c1-16-13-21(28(31)32)36-30(34-16)41-15-19-14-18(10-11-23(19)40-3)26-25(29(39)37-24-9-4-5-12-33-24)17(2)35-20-7-6-8-22(38)27(20)26/h4-5,9-14,26,28,35H,6-8,15H2,1-3H3,(H,33,37,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLMTGVNSKVRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(C=CC(=C2)C3C4=C(CCCC4=O)NC(=C3C(=O)NC5=CC=CC=N5)C)OC)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Pyrimidinylthio Derivatives

Pyrimidinylthio groups are common in bioactive molecules due to their sulfur-mediated binding interactions. Key analogs include:

Compound Name Substituents Biological Activity Key Differences Reference
4-Oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile Propylthio, pyridinyl Antibacterial (synthesized but activity unspecified) Lacks the hexahydroquinoline core and difluoromethyl group, reducing conformational flexibility and metabolic stability
2-(4-(Trifluoromethyl)benzylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile Trifluoromethyl benzylthio Not reported Trifluoromethyl enhances lipophilicity but may increase toxicity compared to difluoromethyl
Target Compound Difluoromethyl, hexahydroquinoline Hypothesized kinase inhibition (based on scaffold) Unique combination of fluorination and carboxamide group improves selectivity and solubility

Structural Insights :

  • The hexahydroquinoline core offers greater rigidity than dihydropyrimidines, which may enhance binding specificity .

Hexahydroquinoline Derivatives

Hexahydroquinoline scaffolds are explored for kinase inhibition and antitumor activity:

Compound Name Substituents Biological Activity Key Differences Reference
2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile Fluorophenyl, cyano Anticandidate for kinase inhibition Cyano group increases reactivity but reduces solubility compared to carboxamide
2-Chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide Chloro, isopropylphenyl Not reported Lacks pyrimidinylthio group, limiting sulfur-mediated interactions
Target Compound Methoxyphenyl, pyridinyl carboxamide Unreported (structural analogy suggests kinase targeting) Methoxy and carboxamide groups enhance solubility and reduce cytotoxicity

Pharmacokinetic Considerations :

  • The methoxyphenyl group in the target compound likely improves metabolic stability over fluorophenyl analogs, which may undergo rapid oxidative defluorination .
  • The pyridinyl carboxamide group facilitates hydrogen bonding, a critical factor in target affinity .

Dihydropyrimidone and Thiazolo-Pyrimidine Analogs

Compounds with related cores but divergent substituents:

Compound Name Structure IC50 (nM) Key Features Reference
Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methylthiophenyl 396.7 ± 1.5 Moderate cytochrome c oxidase inhibition
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethoxyphenyl 322.6 ± 1.6 Ethoxy group enhances metabolic stability
Target Compound Hexahydroquinoline N/A Predicted broader target engagement due to fused rings

Activity Comparison :

  • Dihydropyrimidones with IC50 values in the mid-nanomolar range (e.g., 322–396 nM) suggest the target compound’s activity could be comparable if optimized .
  • The thiophene and trifluoromethyl groups in analogs highlight the trade-off between lipophilicity and solubility, which the target compound addresses with its difluoromethyl and methoxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-2-methyl-5-oxo-N-2-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
4-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-2-methyl-5-oxo-N-2-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。